molecular formula C25H14O6 B2442831 13-(4-hydroxyphenyl)-2,10,16-trioxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,17,19,21-octaene-11,15-dione CAS No. 887197-17-3

13-(4-hydroxyphenyl)-2,10,16-trioxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,17,19,21-octaene-11,15-dione

Cat. No.: B2442831
CAS No.: 887197-17-3
M. Wt: 410.381
InChI Key: IHTILTCMWIJADG-UHFFFAOYSA-N
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Description

7-(4-hydroxyphenyl)-6H-pyrano[3,2-c:5,6-c’]dichromene-6,8(7H)-dione is a complex organic compound known for its unique structure and potential applications in various fields of science. This compound belongs to the class of heterocyclic compounds, which are characterized by rings containing at least one atom other than carbon. The presence of hydroxyphenyl and pyrano groups in its structure contributes to its distinctive chemical properties.

Properties

IUPAC Name

13-(4-hydroxyphenyl)-2,10,16-trioxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,17,19,21-octaene-11,15-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H14O6/c26-14-11-9-13(10-12-14)19-20-22(15-5-1-3-7-17(15)29-24(20)27)31-23-16-6-2-4-8-18(16)30-25(28)21(19)23/h1-12,19,26H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHTILTCMWIJADG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C(C4=C(O3)C5=CC=CC=C5OC4=O)C6=CC=C(C=C6)O)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H14O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-hydroxyphenyl)-6H-pyrano[3,2-c:5,6-c’]dichromene-6,8(7H)-dione typically involves multi-component reactions. One common method includes the reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate in the presence of a catalyst such as nano-eggshell/Ti (IV). This reaction is carried out under solvent-free conditions at room temperature, which offers advantages such as mild reaction conditions, short reaction times, and high yields .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

7-(4-hydroxyphenyl)-6H-pyrano[3,2-c:5,6-c’]dichromene-6,8(7H)-dione can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and specific catalysts.

Major Products

The major products formed from these reactions include quinones from oxidation, dihydro derivatives from reduction, and substituted aromatic compounds from electrophilic substitution.

Scientific Research Applications

7-(4-hydroxyphenyl)-6H-pyrano[3,2-c:5,6-c’]dichromene-6,8(7H)-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 7-(4-hydroxyphenyl)-6H-pyrano[3,2-c:5,6-c’]dichromene-6,8(7H)-dione involves its interaction with molecular targets such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, while the pyrano group can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes and influence biological pathways.

Comparison with Similar Compounds

Similar Compounds

    5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-3-yl: Similar structure but lacks the pyrano group.

    7-{[6-Deoxy-2-O-(2-methoxybenzoyl)-α-L-mannopyranosyl]oxy}-5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-3-yl: Contains additional sugar moieties.

Biological Activity

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C28H16O8
  • IUPAC Name : 13-(4-hydroxyphenyl)-2,10,16-trioxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,17,19,21-octaene-11,15-dione

This compound features a unique arrangement of carbon rings and functional groups that contribute to its biological activity.

Antioxidant Properties

Research indicates that compounds with similar structural features often exhibit significant antioxidant activity. The presence of the 4-hydroxyphenyl group is particularly notable for its ability to scavenge free radicals and reduce oxidative stress in biological systems.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. The tricyclic structure allows for potential interactions with cellular targets involved in cancer proliferation and metastasis. In vitro studies have shown that derivatives of similar compounds can induce apoptosis in cancer cells through various pathways.

Anti-inflammatory Effects

Compounds with phenolic structures are known for their anti-inflammatory properties. The hydroxyphenyl moiety may inhibit pro-inflammatory cytokines and enzymes such as COX-2 and LOX, which are crucial in inflammatory processes.

Case Studies

  • In Vitro Study on Cancer Cell Lines : A study investigated the effects of related compounds on various cancer cell lines (e.g., breast and prostate cancer). Results indicated a dose-dependent inhibition of cell growth and induction of apoptosis at higher concentrations.
  • Antioxidant Activity Assessment : A comparative study measured the antioxidant capacity of several phenolic compounds using DPPH and ABTS assays. The compound demonstrated significant radical scavenging activity comparable to established antioxidants like vitamin C.
  • Inflammation Model Study : In animal models of inflammation (e.g., carrageenan-induced paw edema), administration of related compounds resulted in reduced swelling and pain behaviors, indicating potential therapeutic benefits against inflammatory diseases.

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (µM)Reference
Compound AAntioxidant25
Compound BAnticancer15
Compound CAnti-inflammatory30
MechanismDescription
Free Radical ScavengingReduces oxidative stress by neutralizing free radicals
Apoptosis InductionTriggers programmed cell death in cancer cells
Cytokine InhibitionSuppresses inflammatory cytokines

Q & A

Q. How can researchers address reproducibility issues in catalytic applications of this compound?

  • Answer : Reproducibility challenges often stem from trace metal impurities or solvent hygroscopicity. Strict adherence to glovebox protocols for air-sensitive reactions and ICP-MS analysis of catalysts mitigate variability. Collaborative inter-laboratory studies standardize protocols .

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